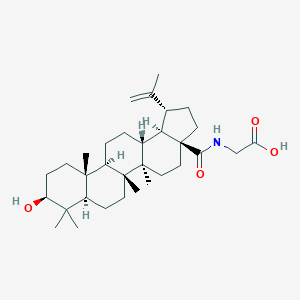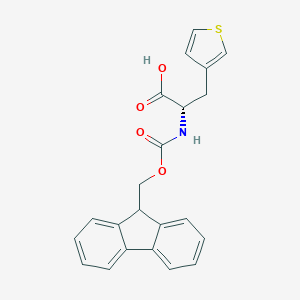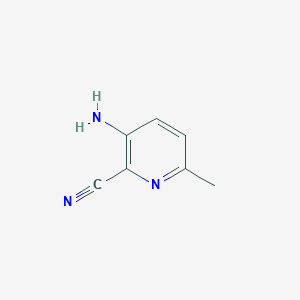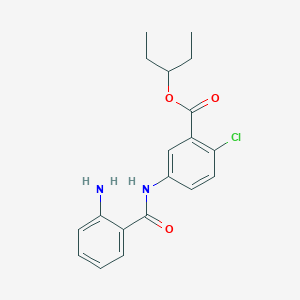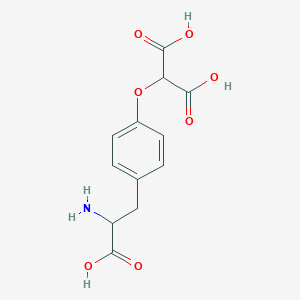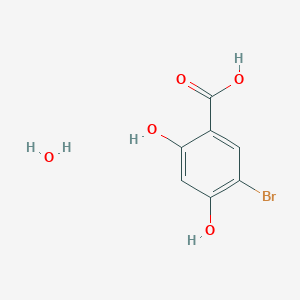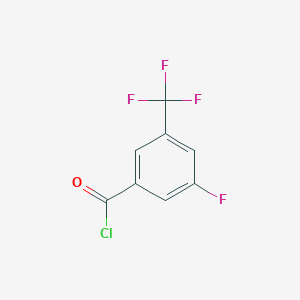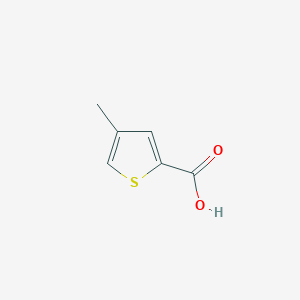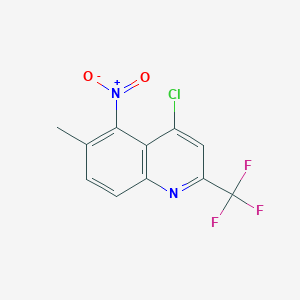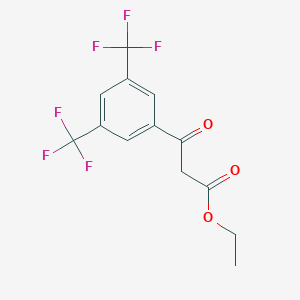
3-(3,5-双(三氟甲基)苯基)-3-氧代丙酸乙酯
描述
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
科学研究应用
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the development of agrochemicals and materials with specialized properties.
作用机制
Target of Action
It’s known that the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe) has been used in pharmaceutical synthesis . For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .
Mode of Action
It’s known that the compound can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It’s known that the compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (btap), catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .
Pharmacokinetics
It’s known that the compound is involved in a biocatalytic process where the ratio of substrate to catalyst (s/c) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst .
Result of Action
It’s known that the compound is involved in the high-efficient production of (s)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system .
Action Environment
It’s known that the compound’s action is influenced by the introduction of choline chloride:trehalose (chcl:t, 1:1 molar ratio) into the reaction system for its versatility of increasing cell membrane permeability and declining btap cytotoxicity to biocatalyst .
生化分析
Biochemical Properties
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been reported that this compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This interaction is facilitated by the compound’s unique structure, which allows it to bind to the active sites of these enzymes and proteins, thereby influencing their function .
Cellular Effects
In terms of cellular effects, Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been found to influence cell function in various ways. For example, it has been observed that this compound can affect cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s ability to interact with various cellular components, thereby influencing their function .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported that this compound can bind to the active sites of certain enzymes, thereby influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with other trifluoromethyl-substituted compounds, such as:
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the ester and keto functionalities.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of the ester and keto groups.
3,5-Bis(trifluoromethyl)phenyl ethanol: Features a hydroxyl group instead of the ester and keto groups.
属性
IUPAC Name |
ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYPSPFMRZTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381914 | |
| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-02-1 | |
| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)
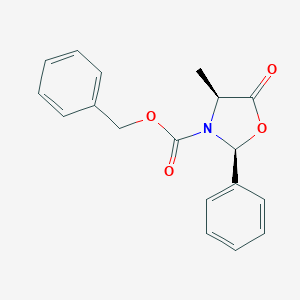

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
